gamma-Secretase modulator 3

Descripción

Propiedades

IUPAC Name |

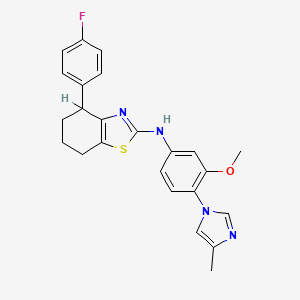

4-(4-fluorophenyl)-N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4OS/c1-15-13-29(14-26-15)20-11-10-18(12-21(20)30-2)27-24-28-23-19(4-3-5-22(23)31-24)16-6-8-17(25)9-7-16/h6-14,19H,3-5H2,1-2H3,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGDOBMXNQTSSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CCCC4C5=CC=C(C=C5)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to gamma-Secretase Modulator 3

For Researchers, Scientists, and Drug Development Professionals

Foreword

The modulation of gamma-secretase (γ-secretase) activity presents a promising therapeutic avenue for Alzheimer's disease. Unlike gamma-secretase inhibitors (GSIs) which broadly suppress enzyme function and can lead to mechanism-based toxicities, gamma-secretase modulators (GSMs) offer a more nuanced approach. They aim to allosterically modify the enzyme to shift the cleavage of amyloid precursor protein (APP) away from the production of aggregation-prone amyloid-beta 42 (Aβ42) towards shorter, less amyloidogenic Aβ peptides. This guide focuses on a specific aminothiazole-based compound, gamma-Secretase Modulator 3 (GSM-3), providing a consolidated overview of its discovery, synthesis, and biological context.

Introduction to gamma-Secretase and its Modulation in Alzheimer's Disease

Gamma-secretase is a multi-subunit intramembrane protease complex essential for the processing of numerous type-I transmembrane proteins, including the amyloid precursor protein (APP) and Notch. The four core components of the active enzyme are presenilin (PSEN1 or PSEN2), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2).

In the context of Alzheimer's disease, the sequential cleavage of APP by β-secretase (BACE1) and then γ-secretase generates amyloid-beta (Aβ) peptides of varying lengths. The γ-secretase-mediated cleavage is imprecise, leading to a spectrum of Aβ peptides. An increased ratio of the 42-amino acid isoform (Aβ42) to the 40-amino acid isoform (Aβ40) is considered a critical initiating event in the amyloid cascade, leading to the formation of neurotoxic oligomers and plaques.

GSMs represent a sophisticated therapeutic strategy. Instead of inhibiting the overall activity of γ-secretase, which is crucial for the processing of other vital substrates like Notch, GSMs aim to subtly alter its conformation. This modulation favors the production of shorter, more soluble, and less toxic Aβ peptides, such as Aβ37 and Aβ38, at the expense of the highly amyloidogenic Aβ42.

The γ-Secretase Signaling Pathway

The processing of APP by secretases is a critical pathway in Alzheimer's disease pathology. The diagram below illustrates the two main processing pathways for APP: the non-amyloidogenic pathway involving α-secretase and the amyloidogenic pathway involving β-secretase and γ-secretase. GSM-3 intervenes at the final step of the amyloidogenic pathway.

Discovery of this compound

This compound (GSM-3) is an aminothiazole-based compound identified by the CAS number 1431697-84-5. While specific discovery details for GSM-3 are not extensively published in peer-reviewed literature, it belongs to the broader class of aminothiazole γ-secretase modulators. The general discovery workflow for such compounds typically involves several key stages, from initial identification of a hit compound to the selection of a lead candidate.

General Experimental Workflow for GSM Discovery

The discovery of a novel GSM, such as those in the aminothiazole class, generally follows a structured workflow. This process begins with a high-throughput screen to identify initial hits, followed by medicinal chemistry efforts to optimize for potency, selectivity, and drug-like properties.

Synthesis of this compound

The chemical formula for GSM-3 is C₂₄H₂₃FN₄OS, and its molecular weight is 434.53 g/mol . While a specific, detailed synthetic protocol for GSM-3 from a primary research article is not available, the synthesis of related aminothiazole GSMs generally proceeds via a convergent synthesis. This involves the preparation of key intermediates which are then coupled in the final steps.

A plausible, generalized synthetic route for aminothiazole-based GSMs, including compounds structurally similar to GSM-3, would likely involve the Hantzsch thiazole (B1198619) synthesis or a related cyclization reaction.

Please note: The following is a generalized representation of a potential synthetic pathway based on the known chemistry of this compound class and is not a validated, step-by-step protocol for GSM-3.

Generalized Synthetic Scheme

-

Preparation of the α-haloketone intermediate: This typically involves the bromination of a substituted acetophenone.

-

Preparation of the thiourea (B124793) intermediate: An appropriately substituted aniline (B41778) is reacted with an isothiocyanate.

-

Cyclization to form the aminothiazole core: The α-haloketone and the thiourea intermediate are reacted, often in the presence of a base, to form the 2-aminothiazole (B372263) ring system.

-

Final modifications: Subsequent reactions, such as Suzuki couplings or other cross-coupling reactions, may be used to install the final aryl or heteroaryl groups.

Due to the lack of a published, detailed synthesis, a table of reaction conditions and yields cannot be provided.

Quantitative Data

Specific quantitative data for GSM-3, such as IC₅₀ or EC₅₀ values for Aβ modulation, pharmacokinetic parameters, or in vivo efficacy data, are not available in the public domain scientific literature. Data for other compounds within the broader class of aminothiazole GSMs have been published, demonstrating low nanomolar potency in cell-based assays for Aβ42 reduction.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of GSM-3 are not publicly available. However, standard assays used to characterize GSMs are well-established in the field.

In Vitro Aβ Modulation Assay (General Protocol)

This assay is used to determine the potency of a compound in modulating the production of different Aβ species.

-

Cell Line: Human Embryonic Kidney (HEK293) cells or neuroblastoma cells (e.g., SH-SY5Y) stably overexpressing human APP or the C-terminal 99 amino acids of APP (C99).

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., GSM-3) or vehicle control (e.g., DMSO).

-

Cells are incubated for a defined period (e.g., 16-24 hours) to allow for APP processing and Aβ secretion.

-

The conditioned medium is collected.

-

The concentrations of Aβ38, Aβ40, and Aβ42 in the conditioned medium are quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs) or multiplex immunoassays (e.g., Meso Scale Discovery).

-

-

Data Analysis: The concentrations of each Aβ species are plotted against the compound concentration, and IC₅₀ (for Aβ42 and Aβ40 reduction) and EC₅₀ (for Aβ38/Aβ37 elevation) values are calculated using non-linear regression analysis.

Notch Cleavage Assay (General Protocol)

This assay is critical to assess the selectivity of a GSM and ensure it does not inhibit the processing of Notch, which can lead to toxicity.

-

Method: A cell-based reporter gene assay is commonly used.

-

Procedure:

-

Cells are co-transfected with a constitutively active form of Notch (NotchΔE) and a reporter plasmid containing a luciferase gene under the control of a Notch-responsive promoter (e.g., Hes1).

-

Transfected cells are treated with the test compound or a known GSI (as a positive control).

-

After incubation, cell lysates are prepared.

-

Luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of Notch signaling.

-

-

Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., β-galactosidase) and expressed as a percentage of the vehicle-treated control.

Conclusion

This compound is a specific chemical entity within the promising class of aminothiazole-based GSMs. While its commercial availability suggests it has been synthesized and potentially studied, the absence of a dedicated peer-reviewed publication limits the depth of publicly available technical information. The general principles of GSM discovery, synthesis, and evaluation outlined in this guide provide a framework for understanding the context in which GSM-3 was likely developed. Further disclosure of primary research data would be necessary to fully elucidate its therapeutic potential and detailed pharmacological profile.

The Core Mechanism of Action of Gamma-Secretase Modulator 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-secretase modulators (GSMs) represent a promising therapeutic strategy for Alzheimer's disease, aiming to selectively alter the activity of the γ-secretase complex to reduce the production of the pathogenic amyloid-beta 42 (Aβ42) peptide. Unlike γ-secretase inhibitors (GSIs), which broadly suppress the enzyme's function and can lead to significant side effects due to the inhibition of Notch signaling, GSMs allosterically modulate the enzyme to shift its cleavage preference.[1][2] This guide provides an in-depth technical overview of the mechanism of action of a representative gamma-secretase modulator, herein referred to as GSM-3, synthesizing preclinical data on its activity and the experimental protocols used for its characterization.

Core Mechanism of Action

The primary mechanism of action of GSM-3 is the allosteric modulation of the γ-secretase complex, an intramembrane protease responsible for the final cleavage of the amyloid precursor protein (APP).[1][2] GSMs, including compounds like GSM-3, bind to an allosteric site on presenilin (PSEN), the catalytic subunit of the γ-secretase complex.[2][3] This binding induces a conformational change in the enzyme, which in turn alters the processivity of APP cleavage.

The result is a shift in the production of Aβ peptides. Specifically, the generation of the highly amyloidogenic Aβ42 and, to a lesser extent, Aβ40 is reduced.[1][3] Concurrently, there is an increase in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ38 and Aβ37.[1] A key advantage of this modulatory approach is the preservation of Notch receptor processing, a critical signaling pathway for cell-fate determination, thereby avoiding the toxicities associated with GSIs.[2]

Figure 1. Signaling Pathway of GSM-3 Action

Quantitative Data Presentation

The in vitro activity of GSMs is typically characterized by their half-maximal inhibitory concentration (IC50) for the reduction of Aβ42 and Aβ40, and their half-maximal effective concentration (EC50) for the potentiation of Aβ38. The following table summarizes representative preclinical data for compounds analogous to GSM-3.

| Compound | Aβ42 IC50 (nM) | Aβ40 IC50 (nM) | Aβ38 EC50 (nM) | Reference |

| Compound 2 | 4.1 | 80 | 18 | [4] |

| Compound 3 | 5.3 | 87 | 29 | [4] |

| BPN-15606 | 7 | 17 | N/A | [3] |

| CHF5074 | 3600 | 18400 | N/A | [3] |

Experimental Protocols

The characterization of GSM-3 involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

In Vitro (Cell-Free) Gamma-Secretase Activity Assay

This assay directly measures the effect of GSM-3 on the enzymatic activity of isolated γ-secretase.

Methodology:

-

Membrane Preparation: Membranes containing the γ-secretase complex are isolated from cell lines overexpressing the enzyme components (e.g., HEK293 cells).

-

Enzyme Solubilization: The isolated membranes are solubilized using a mild detergent, such as CHAPSO, to create a functional enzyme preparation.[5]

-

Substrate: A recombinant C-terminal fragment of APP (C100-FLAG or similar) serves as the substrate for the reaction.[6]

-

Incubation: The solubilized γ-secretase is incubated with the APP substrate in the presence of varying concentrations of GSM-3 or a vehicle control.

-

Detection: The reaction products (Aβ peptides) are quantified using methods such as ELISA or mass spectrometry.[5]

Figure 2. In Vitro Assay Workflow

Cell-Based Gamma-Secretase Activity Assay

This assay evaluates the activity of GSM-3 in a cellular context, providing insights into its cell permeability and activity on endogenously processed APP.

Methodology:

-

Cell Culture: A suitable cell line, such as U2OS or HEK293, stably expressing a fluorescently tagged APP C-terminal fragment (e.g., APP-C99-GFP), is used.[7][8]

-

Compound Treatment: The cells are incubated with various concentrations of GSM-3 or a vehicle control for a defined period (e.g., 24 hours).[7]

-

Detection of Aβ Peptides: The levels of secreted Aβ peptides (Aβ42, Aβ40, Aβ38) in the cell culture medium are quantified by ELISA or mass spectrometry.[5]

-

Fluorescence Imaging (Optional): If a fluorescently tagged substrate is used, the intracellular accumulation of the uncleaved substrate can be visualized and quantified using fluorescence microscopy, providing an indirect measure of γ-secretase activity.[7]

Notch Signaling Assay

This assay is crucial to determine the selectivity of GSM-3 and to ensure it does not significantly inhibit Notch processing.

Methodology:

-

Cell Line: HEK293 cells are commonly used for this assay.

-

Transfection: Cells are co-transfected with a plasmid encoding a constitutively active form of Notch (NotchΔE) and a reporter plasmid containing a luciferase gene under the control of a Notch-responsive promoter (e.g., Hes1 promoter).[9]

-

Compound Treatment: The transfected cells are treated with GSM-3, a known GSI (as a positive control for inhibition), or a vehicle control.

-

Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured. A decrease in luciferase activity indicates inhibition of Notch signaling.[9]

Figure 3. Notch Signaling Assay Workflow

Conclusion

Gamma-secretase modulator 3 exemplifies a sophisticated approach to Alzheimer's disease therapeutics. By allosterically modulating the γ-secretase complex, it selectively reduces the production of pathogenic Aβ42 while sparing essential physiological pathways like Notch signaling. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of such modulators, ensuring a thorough characterization of their mechanism of action and selectivity profile. This targeted approach holds significant promise for the development of safer and more effective disease-modifying treatments for Alzheimer's disease.

References

- 1. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Robust Translation of γ-Secretase Modulator Pharmacology across Preclinical Species and Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. innoprot.com [innoprot.com]

- 8. γ-Secretase Activity Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]

- 9. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Gamma-Secretase Modulator Binding Site on Presenilin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding site of gamma-secretase modulators (GSMs) on presenilin (PSEN), the catalytic subunit of the γ-secretase complex. Understanding this interaction is crucial for the development of targeted therapeutics for Alzheimer's disease.

The γ-Secretase Complex and Presenilin

The γ-secretase complex is an intramembrane aspartyl protease responsible for the final cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides.[1][2] The complex is composed of four integral membrane proteins: Presenilin (PSEN1 or PSEN2), Nicastrin, Anterior pharynx-defective 1 (Aph-1), and Presenilin enhancer 2 (Pen-2).[3]

Presenilin is the catalytic core of the complex, containing two conserved aspartate residues within its transmembrane domains (TMDs) that form the active site.[2][3] PSEN is a nine-transmembrane protein that undergoes endoproteolysis to form a heterodimer of an N-terminal fragment (NTF) and a C-terminal fragment (CTF), which remain associated within the active complex.[3][4][5]

Components of the γ-Secretase Complex.

Mechanism of Action of Gamma-Secretase Modulators

Gamma-secretase modulators are allosteric modulators that do not inhibit the overall catalytic activity of γ-secretase.[6][7] Instead, they bind to a site on presenilin that is distinct from the active site.[4][8][9] This binding event induces a conformational change in the γ-secretase complex, which subtly alters the cleavage preference for the APP C-terminal fragment (C99).[7][10][11] The result is a shift in the product line of Aβ peptides, leading to a decrease in the production of the highly amyloidogenic Aβ42 and an increase in the formation of shorter, less aggregation-prone species such as Aβ38.[12]

Allosteric modulation of γ-secretase by a GSM.

The GSM Binding Site on Presenilin

Extensive research has unequivocally identified presenilin as the direct molecular target of GSMs.[4][6][13]

Presenilin N-Terminal Fragment (PSEN-NTF) as the Binding Locus

Photoaffinity labeling studies have been instrumental in pinpointing the binding site of GSMs. These experiments utilize GSM-derived probes containing a photoreactive group and a tag (e.g., biotin) for subsequent purification and identification. Multiple studies using such probes have demonstrated specific covalent labeling of the N-terminal fragment of presenilin (PSEN1-NTF).[4][6][8][14] This binding has been shown to be competitive with parent GSM compounds, confirming the specificity of the interaction.[4][8] Importantly, these probes did not label other components of the γ-secretase complex or the APP substrate.[4][6][13][14]

Implicated Domains and Residues

While the precise binding pocket for all GSMs is not fully elucidated and may vary between different chemical classes, several regions of PSEN1-NTF have been implicated:

-

Hydrophilic Loop 1 (HL1) and Transmembrane Domains (TMDs): Studies combining photoaffinity labeling and systematic mutagenesis have suggested that the binding site for phenylimidazole-type GSMs is located in an extracellular pocket formed by HL1, TMD2, and TMD5 of presenilin.[9]

-

Transmembrane Domain 1 (TMD1): The C-terminal region of TMD1 has also been identified as a potential binding site for certain GSMs.[10][11]

-

Distinct Sites for Different Modulators: Competition studies with various GSMs and γ-secretase inhibitors (GSIs) have revealed that there are multiple, distinct, or partially overlapping binding sites within presenilin.[6][8][15] Cryo-electron microscopy (cryo-EM) has provided structural confirmation of different binding sites for transition-state analogue GSIs and imidazole-type GSMs.[15]

Conceptual diagram of the GSM binding site on Presenilin.

Quantitative Data on GSM Activity

The potency of GSMs is typically quantified by their half-maximal inhibitory concentration (IC50) for the reduction of Aβ42 production in cellular assays. The table below summarizes the reported IC50 values for representative GSMs. Note that direct binding affinities (e.g., Kd values) are less commonly reported in the literature.

| Modulator Class | Compound Example | Aβ42 Reduction IC50 (nM) | Reference(s) |

| Acidic GSM | AR243 (photo-probe) | 290 | [4][14] |

| Acidic GSM | JNJ-40418677 | 290 | [4] |

| Non-acidic (Heterocyclic) GSM | E2012 | Varies by cell type | [16] |

| Non-acidic (Heterocyclic) GSM | sGSM-40 | Varies by cell type | [16] |

| Non-acidic (Imidazole) GSM | E2012-BPyne (photo-probe) | Potent labeling observed | [8] |

Key Experimental Protocols

The elucidation of the GSM binding site on presenilin has relied on sophisticated experimental techniques. The following sections detail the methodologies for two pivotal approaches.

Photoaffinity Labeling

This technique is used to identify the direct binding target of a small molecule in a complex biological sample.

Methodology:

-

Probe Synthesis: A GSM is chemically modified to include a photoreactive group (e.g., diazirine or benzophenone) and an affinity tag (e.g., biotin (B1667282) or a clickable alkyne).

-

Incubation: The photo-probe is incubated with a biological sample containing the target protein, such as isolated cell membranes or live cells expressing the γ-secretase complex.

-

UV Cross-linking: The sample is exposed to UV light of a specific wavelength to activate the photoreactive group, inducing the formation of a covalent bond between the probe and its binding target.

-

Lysis and Affinity Purification: The cells or membranes are lysed, and the protein-probe complexes are captured using an affinity matrix that binds to the tag on the probe (e.g., streptavidin beads for a biotin tag).

-

Elution and Identification: The captured proteins are eluted from the matrix and identified using techniques such as Western blotting with specific antibodies against γ-secretase subunits or by mass spectrometry for unbiased identification.

Workflow for Photoaffinity Labeling.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM allows for the high-resolution structural determination of protein complexes in their near-native state.

Methodology:

-

Sample Preparation: Purified γ-secretase complex is incubated with the GSM to allow for binding. The sample is then applied to an EM grid and rapidly vitrified in liquid ethane (B1197151) to preserve its native structure.

-

Data Acquisition: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual protein complexes in different orientations are collected.

-

Image Processing: The individual particle images are computationally extracted, aligned, and classified.

-

3D Reconstruction: A high-resolution three-dimensional map of the protein complex is reconstructed from the 2D images.

-

Model Building and Analysis: An atomic model of the γ-secretase-GSM complex is built into the cryo-EM density map. This allows for the precise visualization of the GSM binding site and the conformational changes induced by its binding.

Workflow for Cryo-Electron Microscopy.

Conclusion

The identification and characterization of the gamma-secretase modulator binding site on presenilin represent a significant advancement in the field of Alzheimer's disease research. The collective evidence from photoaffinity labeling, mutagenesis, and cryo-EM studies has firmly established presenilin, specifically the N-terminal fragment, as the direct target of these allosteric modulators. This knowledge provides a solid foundation for the structure-based design of next-generation GSMs with improved potency and specificity, holding promise for the development of safer and more effective disease-modifying therapies for Alzheimer's disease.

References

- 1. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. γ-Secretase and Presenilin - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

- 4. Presenilin Is the Molecular Target of Acidic γ-Secretase Modulators in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Presenilins and γ-Secretase: Structure, Function, and Role in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel γ-Secretase Enzyme Modulators Directly Target Presenilin Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Target of γ-secretase modulators, presenilin marks the spot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. γ-Secretase modulator (GSM) photoaffinity probes reveal distinct allosteric binding sites on presenilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Allosteric regulation of γ-secretase activity by a phenylimidazole-type γ-secretase modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Target of γ-secretase modulators, presenilin marks the spot - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Target of γ‐secretase modulators, presenilin marks the spot | The EMBO Journal [link.springer.com]

- 12. researchgate.net [researchgate.net]

- 13. Novel γ-secretase enzyme modulators directly target presenilin protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Hydrophilic loop 1 of Presenilin-1 and the APP GxxxG transmembrane motif regulate γ-secretase function in generating Alzheimer-causing Aβ peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Allosteric Modulation of γ-Secretase by GSM-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1][2] These plaques are primarily composed of the Aβ42 peptide, a product of the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and the γ-secretase complex.[1][3] The γ-secretase complex, an intramembrane aspartyl protease, is therefore a key therapeutic target for AD.[1][4] However, direct inhibition of γ-secretase has been associated with significant toxicity due to the inhibition of Notch signaling, a crucial pathway for cell-fate decisions.[1][2]

Gamma-secretase modulators (GSMs) represent a promising alternative therapeutic strategy.[2][5] Unlike inhibitors, GSMs allosterically modulate the activity of γ-secretase, shifting the cleavage of the APP C-terminal fragment (APP-CTF or C99) away from the production of the highly amyloidogenic Aβ42 towards shorter, less aggregation-prone Aβ peptides such as Aβ38 and Aβ37.[5][6][7] This modulation is achieved without inhibiting the overall proteolytic activity of the enzyme, thus sparing Notch processing and avoiding the associated side effects.[2][6]

This technical guide provides an in-depth overview of the allosteric modulation mechanism of a specific class of γ-secretase modulators, the aminothiazoles, with a focus on the prototypical compound, GSM-3. While GSM-3 itself exhibited moderate potency and poor solubility, it served as a foundational scaffold for the development of more advanced and drug-like aminothiazole GSMs.[1]

Core Mechanism of Action: Allosteric Modulation of Presenilin

The γ-secretase complex is composed of four core subunits: Presenilin (PS1 or PS2), Nicastrin (NCT), Anterior pharynx-defective 1 (APH-1), and Presenilin enhancer 2 (PEN-2).[8] Presenilin forms the catalytic core of the complex.[8] Extensive research, including photoaffinity labeling studies, has demonstrated that second-generation GSMs, including the aminothiazole class, directly bind to the Presenilin-1 N-terminal fragment (PS1-NTF).[9][10] This interaction occurs at an allosteric site distinct from the active site and the initial substrate docking site.[11]

Binding of an aminothiazole GSM to this allosteric site is believed to induce a conformational change in the γ-secretase complex.[11][12] This conformational shift alters the processive cleavage of the APP-CTF. The proteolytic processing of APP-CTF by γ-secretase is a sequential process, starting with an initial endoproteolytic cut (ε-cleavage) followed by a series of carboxypeptidase-like cleavages that trim the Aβ peptide.[5] GSMs are thought to enhance the processivity of these trimming steps, leading to the observed shift in Aβ peptide profiles.[5][7]

dot

Caption: Allosteric modulation of γ-secretase by GSM-3.

Quantitative Data on Aminothiazole and Related GSMs

| Compound Class | Specific Compound/Analog | Assay Type | Target | IC50 (Aβ42 Reduction) | EC50 (Aβ38 Induction) | Reference(s) |

| Aminothiazole | N-ethylpyrazole derivative | Cell-based (in vitro) | Human γ-secretase | 63 nM | Not Reported | [1] |

| Aminothiazole | Compound 28 | Cell-based (in vitro) | Human γ-secretase | Good activity | Not Reported | [13] |

| Pyridazine | Compound 2 (776890) | Cell-based (in vitro) | Human γ-secretase | 4.1 nM | 18 nM | [14] |

| Pyridazine | Compound 3 (779690) | Cell-based (in vitro) | Human γ-secretase | 5.3 nM | 29 nM | [14] |

| Imidazole | E2012 | Cell-based (in vitro) | Human γ-secretase | Potent | Potent | [1] |

| Aminothiazole | Compound 15 | In vivo (APP Swe mice) | Mouse γ-secretase | Brain Aβ42 reduction at 30mg/kg p.o. | Not Reported | [6] |

Experimental Protocols

The study of γ-secretase modulators like GSM-3 involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

In Vitro γ-Secretase Activity Assay

This assay measures the ability of a compound to modulate the cleavage of a recombinant APP-CTF substrate by purified or solubilized γ-secretase.

Methodology:

-

Preparation of γ-Secretase:

-

Cell membranes containing endogenous or overexpressed γ-secretase are prepared from cell lines like HEK293T or HeLa.

-

The membrane pellet is solubilized using a mild detergent such as CHAPSO (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) in a suitable buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl) containing protease inhibitors.

-

Insoluble material is removed by ultracentrifugation, yielding a supernatant containing active, solubilized γ-secretase complex.

-

-

In Vitro Cleavage Reaction:

-

The solubilized γ-secretase preparation is incubated with a recombinant C99-Flag substrate (typically around 1 µM).

-

Test compounds (e.g., GSM-3 analogs) at various concentrations are added to the reaction mixture.

-

The reaction is incubated at 37°C for a defined period (e.g., 4 hours).

-

-

Detection of Aβ Peptides:

-

The reaction is stopped, and the generated Aβ peptides are quantified.

-

ELISA/MSD: Aβ42, Aβ40, Aβ38, and Aβ37 levels are measured using specific enzyme-linked immunosorbent assays (ELISA) or Meso Scale Discovery (MSD) electrochemiluminescence assays.

-

Western Blotting: Alternatively, the reaction products can be separated by SDS-PAGE on Tris-Tricine gels, transferred to a PVDF membrane, and probed with antibodies specific for different Aβ species.

-

dot

Caption: Workflow for an in vitro γ-secretase activity assay.

Cell-Based Aβ Production Assay

This assay assesses the effect of GSMs on Aβ production in a cellular context, providing insights into cell permeability and metabolism.

Methodology:

-

Cell Culture:

-

A suitable cell line, such as CHO or SH-SY5Y cells stably overexpressing human APP, is cultured to sub-confluency in appropriate media.

-

-

Compound Treatment:

-

The cells are treated with various concentrations of the test GSM for a specified duration (e.g., 24 hours).

-

-

Sample Collection:

-

The conditioned media is collected to measure secreted Aβ peptides.

-

The cells are lysed to measure intracellular Aβ and to normalize Aβ levels to total protein concentration.

-

-

Aβ Quantification:

-

The levels of Aβ42, Aβ40, Aβ38, and Aβ37 in the conditioned media are quantified using sandwich ELISA or MSD assays.

-

-

Data Analysis:

-

IC50 values for Aβ42 and Aβ40 reduction and EC50 values for Aβ38 and Aβ37 induction are calculated from dose-response curves.

-

Photoaffinity Labeling for Target Identification

This technique is used to covalently label the binding partner of a GSM, thereby identifying its direct molecular target.

Methodology:

-

Probe Synthesis:

-

A photoaffinity probe is synthesized by modifying the GSM structure to include a photoreactive group (e.g., benzophenone (B1666685) or diazirine) and a tag for detection or enrichment (e.g., biotin (B1667282) or a clickable alkyne).[9][15]

-

-

Binding and Cross-linking:

-

The photoaffinity probe is incubated with cell membranes or live cells containing the γ-secretase complex.

-

The mixture is irradiated with UV light to activate the photoreactive group, leading to covalent cross-linking of the probe to its binding partner.[9]

-

-

Enrichment and Identification:

-

If a biotin tag is used, the labeled proteins are enriched using streptavidin-coated beads.

-

If a clickable alkyne is used, a reporter tag (e.g., biotin-azide or a fluorescent azide) is attached via a click chemistry reaction.[9]

-

The enriched proteins are separated by SDS-PAGE.

-

-

Target Identification:

dot

References

- 1. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innoprot.com [innoprot.com]

- 4. Aminothiazoles as γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of aryl aminothiazole γ-secretase modulators with novel effects on amyloid β-peptide production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel generation of potent gamma-secretase modulators: Combat Alzheimer’s disease and Down syndrome–associated Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. γ-Secretase Modulator (GSM) Photoaffinity Probes Reveal Distinct Allosteric Binding Sites on Presenilin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Presenilin Is the Molecular Target of Acidic γ-Secretase Modulators in Living Cells | Semantic Scholar [semanticscholar.org]

- 11. Conformational Dynamics of Transmembrane Domain 3 of Presenilin 1 Is Associated with the Trimming Activity of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Specific mutations in presenilin 1 cause conformational changes in γ-secretase to modulate amyloid β trimming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of aminothiazole modulators of the gamma-secretase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Effect of Gamma-Secretase Modulator 3 on the Aβ42/Aβ40 Ratio: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Gamma-Secretase Modulator 3 (GSM-3), a novel compound under investigation for its potential therapeutic role in Alzheimer's disease. This document outlines the core mechanism of GSM-3, its specific impact on the ratio of amyloid-beta 42 (Aβ42) to amyloid-beta 40 (Aβ40), detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.

Core Concept: Shifting the Balance of Amyloid-Beta Production

Gamma-secretase is a multi-subunit protease complex that plays a crucial role in the final step of amyloid precursor protein (APP) processing, leading to the production of Aβ peptides of varying lengths.[1][2] The ratio of the aggregation-prone Aβ42 to the more abundant Aβ40 is a critical factor in the pathogenesis of Alzheimer's disease, with an increased Aβ42/Aβ40 ratio being a key pathological hallmark.[3][4][5]

Unlike gamma-secretase inhibitors (GSIs) which block the overall activity of the enzyme and can lead to mechanism-based toxicities, gamma-secretase modulators (GSMs) allosterically modulate the enzyme's activity.[6][7] This modulation results in a shift in the cleavage preference of gamma-secretase, leading to a decrease in the production of the highly amyloidogenic Aβ42 and a concomitant increase in the production of shorter, less harmful Aβ peptides, such as Aβ38 and Aβ37.[2][6] GSM-3 is a potent, orally bioavailable small molecule that has demonstrated this selective Aβ42-lowering effect.[6]

Quantitative Data on the Effect of GSM-3 on Aβ42/Aβ40 Ratio

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound (also referred to as compound 779690) in modulating Aβ peptide levels.

Table 1: In Vitro Potency of this compound [6]

| Compound | Aβ42 IC50 (nM) | Aβ40 IC50 (nM) | Aβ38 EC50 (nM) |

| GSM-3 (779690) | 5.3 | 87 | 29 |

IC50: The concentration of the compound that inhibits the production of the specified Aβ peptide by 50%. EC50: The concentration of the compound that potentiates the production of Aβ38 by 50%.

Table 2: In Vivo Efficacy of a Related Gamma-Secretase Modulator (Compound 2) in Mice (9-day treatment) [6]

| Treatment (Dose) | Plasma Aβ42 (% of Vehicle) | Plasma Aβ40 (% of Vehicle) | Brain Aβ42 (% of Vehicle) | Brain Aβ40 (% of Vehicle) |

| Compound 2 (10 mg/kg) | ~30% | ~60% | Not Detected | ~50% |

| Compound 2 (30 mg/kg) | ~20% | ~40% | Not Detected | ~30% |

| Compound 2 (100 mg/kg) | Not Detected | ~20% | Not Detected | ~20% |

Note: While specific in vivo data for GSM-3's effect on the Aβ42/Aβ40 ratio was not available in a table format in the searched literature, the data for the structurally similar Compound 2 illustrates the dose-dependent and preferential reduction of Aβ42 over Aβ40.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Caption: Amyloid Precursor Protein (APP) processing pathway and the modulatory effect of GSM-3.

Caption: General experimental workflow for evaluating the efficacy of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of GSM-3.

In Vitro Cell-Based Assay for Aβ Modulation

This protocol is designed to assess the potency of GSM-3 in a cellular context.

4.1.1. Cell Culture and Treatment

-

Cell Line: SH-SY5Y cells stably overexpressing human APP695 (SH-SY5Y-APP) are commonly used.

-

Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and appropriate antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Plating: Seed cells in 96-well plates at a density that allows for optimal growth during the treatment period.

-

Compound Preparation: Prepare a stock solution of GSM-3 in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in a serum-free medium to achieve the desired final concentrations.

-

Treatment: Replace the culture medium with the medium containing the various concentrations of GSM-3 or a vehicle control (DMSO). Incubate the cells for a predetermined period (e.g., 24-48 hours).[8]

4.1.2. Sample Collection and Preparation

-

Collect Supernatant: After the treatment period, carefully collect the conditioned medium from each well.

-

Centrifugation: Centrifuge the collected supernatant at 1,000 x g for 10 minutes at 4°C to remove any detached cells or debris.[8]

-

Storage: Transfer the cleared supernatant to new tubes and either use immediately or store at -80°C for later analysis.

Quantification of Aβ40 and Aβ42 Levels

4.2.1. Sandwich Enzyme-Linked Immunosorbent Assay (ELISA)

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for the N-terminus of Aβ. Incubate overnight at 4°C.

-

Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

-

Sample and Standard Incubation: Add prepared standards of known Aβ40 and Aβ42 concentrations and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature or overnight at 4°C.[8]

-

Detection Antibody: Add a biotinylated detection antibody specific to the C-terminus of either Aβ40 or Aβ42 to each well. Incubate for 1-2 hours at room temperature.[8]

-

Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30-60 minutes at room temperature.

-

Substrate Development: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark until a color change is observed.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

-

Data Acquisition: Measure the optical density at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of Aβ40 and Aβ42 in the samples.

4.2.2. Meso Scale Discovery (MSD) Multiplex Assay

The MSD platform allows for the simultaneous quantification of multiple Aβ species in a single well.

-

Plate Preparation: Use pre-coated MULTI-SPOT plates with capture antibodies for Aβ38, Aβ40, and Aβ42. Block the plates with a blocking buffer for 1 hour.

-

Sample and Calibrator Incubation: Add prepared calibrators and samples (cell culture supernatant, plasma, or brain homogenate) to the wells and incubate for 1-2 hours with shaking.[9]

-

Detection Antibody Incubation: Add a solution containing SULFO-TAG labeled detection antibodies specific for the different Aβ species and incubate for 1 hour with shaking.[9]

-

Plate Reading: Wash the plate and add Read Buffer. Analyze the plate on an MSD instrument, which measures the light emitted upon electrochemical stimulation.[9]

-

Data Analysis: The software generates a standard curve for each analyte and calculates the concentration of each Aβ peptide in the samples.

In Vivo Efficacy Studies in Animal Models

This protocol outlines the general procedure for assessing the in vivo effects of GSM-3.

4.3.1. Animal Models and Dosing

-

Animal Models: Wild-type mice (e.g., C57BL/6J) or transgenic Alzheimer's disease mouse models can be used.[6]

-

Compound Administration: Formulate GSM-3 for oral administration (e.g., in a suitable vehicle). Administer the compound via oral gavage at various doses.

-

Study Design: Conduct acute (single dose) or chronic (daily dosing for a specified period) studies. Include a vehicle-treated control group.

4.3.2. Sample Collection and Processing

-

Blood Collection: Collect blood samples at various time points post-dosing via methods such as tail vein or cardiac puncture. Collect plasma by centrifuging the blood with an anticoagulant.

-

Brain Tissue Collection: At the end of the study, euthanize the animals and perfuse with saline. Harvest the brains and dissect specific regions if required.

-

Brain Homogenization: Homogenize the brain tissue in a suitable buffer containing protease inhibitors. Centrifuge the homogenate to separate the soluble and insoluble fractions.

-

Storage: Store plasma and brain homogenates at -80°C until analysis.

4.3.3. Aβ Quantification

Analyze the Aβ40 and Aβ42 levels in the plasma and brain homogenates using ELISA or MSD multiplex assays as described in section 4.2.

Conclusion

This compound represents a promising therapeutic strategy for Alzheimer's disease by selectively reducing the production of the pathogenic Aβ42 peptide and thereby lowering the Aβ42/Aβ40 ratio. The data presented in this guide demonstrate its potent in vitro and in vivo activity. The detailed experimental protocols provide a framework for researchers to further investigate the efficacy and mechanism of action of GSM-3 and similar compounds. The continued exploration of GSMs holds significant potential for the development of disease-modifying treatments for Alzheimer's disease.

References

- 1. Secretases Related to Amyloid Precursor Protein Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Addition of the Aβ42/40 ratio to the cerebrospinal fluid biomarker profile increases the predictive value for underlying Alzheimer’s disease dementia in mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CSF Aβ42/Aβ40 and Aβ42/Aβ38 ratios: better diagnostic markers of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mesoscale.com [mesoscale.com]

Introduction: The Rationale for γ-Secretase Modulation in Alzheimer's Disease

An In-depth Technical Guide to the Structure-Activity Relationship of Second-Generation γ-Secretase Modulators

For Researchers, Scientists, and Drug Development Professionals

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles in the brain.[1] The amyloid cascade hypothesis posits that the aggregation of Aβ peptides, particularly the 42-amino-acid isoform (Aβ42), is a primary event in AD pathogenesis.[1][2] These Aβ peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by two proteases: β-secretase (BACE1) and the γ-secretase complex.[1][3]

The γ-secretase complex is an intramembrane aspartyl protease responsible for the final cleavage of APP, producing Aβ peptides of varying lengths, most commonly Aβ40 and the more aggregation-prone Aβ42.[4][5] Due to its central role in Aβ production, γ-secretase has been a major target for therapeutic intervention. However, early efforts focused on γ-secretase inhibitors (GSIs) were unsuccessful in clinical trials due to mechanism-based toxicities.[5] These adverse effects are largely attributed to the non-selective inhibition of the cleavage of other critical γ-secretase substrates, most notably Notch, which plays a vital role in cell signaling and development.[6]

This challenge led to the development of γ-secretase modulators (GSMs), a more refined therapeutic strategy.[3] Unlike GSIs, GSMs do not inhibit the overall activity of the enzyme.[7] Instead, they act as allosteric modulators that bind to the γ-secretase complex, subtly altering its conformation.[7][8] This modulation shifts the processivity of the enzyme, decreasing the production of the highly amyloidogenic Aβ42 and, to a lesser extent, Aβ40, while concomitantly increasing the formation of shorter, less toxic Aβ species such as Aβ38 and Aβ37.[3][7] By preserving the processing of other substrates like Notch, GSMs offer a promising safety profile, making them a highly pursued avenue for a disease-modifying therapy for AD.[5][7] This guide focuses on the structure-activity relationships (SAR) of second-generation, non-NSAID-based GSMs, which exhibit improved potency and drug-like properties over earlier compounds.

The Mechanism of γ-Secretase Modulation

The γ-secretase complex sequentially cleaves the C-terminal fragment of APP (C99), which remains membrane-bound after the initial cleavage by BACE1. This processive cleavage occurs roughly every 3-4 amino acids, generating different Aβ isoforms.[5] The two primary pathways are Aβ49→Aβ46→Aβ43→Aβ40→Aβ37 and Aβ48→Aβ45→Aβ42→Aβ38.[9] GSMs are thought to bind to an allosteric site on presenilin-1 (PS1), the catalytic subunit of the γ-secretase complex, thereby influencing which cleavage pathway is favored and enhancing the conversion of longer, pathogenic peptides to shorter, non-pathogenic ones.[9][10]

Structure-Activity Relationship (SAR) of Key GSM Scaffolds

The goal in developing second-generation GSMs has been to enhance potency and improve brain availability.[3] Research has largely focused on non-carboxylic acid, heterocyclic compounds, with several key scaffolds emerging, including pyridazine (B1198779) and aryl aminothiazole/imidazole derivatives.

Pyridazine-Based GSMs

A novel class of pyridazine-derived GSMs has demonstrated high potency and favorable pharmacokinetic properties.[11][12] A key example from this class is BPN-15606, which has been extensively characterized.[13][14] The general structure involves a central pyridazine ring with key substitutions that drive activity.

Table 1: SAR of Pyridazine-Derived GSMs

| Compound | Structure / Key Modifications | Aβ42 IC₅₀ (nM) | Aβ40 IC₅₀ (nM) | Aβ38 EC₅₀ (nM) | Reference |

|---|---|---|---|---|---|

| BPN-15606 | (S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine | 7 | 17 | 26 | [7][14] |

| Compound 2 | A close structural analogue of BPN-15606. | 11 | 24 | 33 | [7] |

| Compound 3 | Another structural analogue of BPN-15606. | 22 | 41 | 55 |[7] |

-

Core Scaffold: The pyridazine core is essential for activity.

-

Chiral Center: The (S)-configuration of the 1-(4-fluorophenyl)ethyl group is critical for high potency, as seen in BPN-15606.

-

Substitutions: The methoxy-imidazolyl-pyridine moiety attached to the pyridazine ring significantly contributes to the compound's potency and properties. Modifications to this region can fine-tune the activity against different Aβ species.

Aryl Aminothiazole and Imidazole-Based GSMs

This class of compounds represents a significant step forward from the initial NSAID-based modulators. The arylimidazole moiety is a critical feature of many potent GSMs, including E2012, which was developed by Eisai.[1][3] A series of aryl aminothiazole modulators has also been explored, showing how small structural changes can lead to novel effects on Aβ production.[9]

Table 2: SAR of Aryl Aminothiazole/Imidazole GSMs

| Compound | Structure / Key Modifications | Aβ42 IC₅₀ (nM) | Aβ40 Effect | Aβ38 EC₅₀ (nM) | Reference |

|---|---|---|---|---|---|

| E2012 | A non-acidic arylimidazole GSM. | 33 | - | - | [5] |

| BIIB042 | Carboxylic acid derivative with a rigid piperidinyl group and a chiral α-methyl group. | 170 (H4/APP: 64) | No change | 150 (H4/APP: 146) | [1] |

| Aminothiazole 1 | Prototype aryl aminothiazole with a terminal phenyl D-ring. | 80 | Reduces Aβ40 | - | [9] |

| Aminothiazole Analog | Substitution on the terminal aryl D-ring. | - | No parallel decrease | - |[9] |

-

Aryl Aminothiazole/Imidazole Core: This heterocyclic core is a common feature in many second-generation GSMs.

-

Terminal Aryl Ring: For the aminothiazole series, substitutions on the terminal aryl D-ring can significantly alter the Aβ profile. Certain substitutions lead to increases in Aβ37 and Aβ38 without corresponding decreases in their precursors (Aβ40 and Aβ42), suggesting a novel mechanism that may also stimulate the trimming of longer Aβ peptides.[9]

-

Acidic vs. Non-Acidic: Both acidic (like BIIB042) and non-acidic (like E2012) modulators have been developed, offering different physicochemical properties that can be optimized for drug-like characteristics.[1]

Key Experimental Protocols

The evaluation of GSMs requires a suite of specialized in vitro and in vivo assays to determine potency, selectivity, and efficacy.

In Vitro Cell-Based Aβ Modulation Assay

This assay is the primary screening method to determine a compound's potency in modulating Aβ production in a cellular context.

Objective: To quantify the dose-dependent effect of a GSM on the secretion of Aβ42, Aβ40, and Aβ38 peptides from a human cell line over-expressing APP.

Methodology:

-

Cell Culture: Human neuroblastoma (e.g., SH-SY5Y) or human embryonic kidney (e.g., HEK293) cells stably transfected to overexpress human APP (often with a familial AD mutation like the Swedish mutation, APPSwe) are cultured to near confluence in 96-well plates.[7][15]

-

Compound Treatment: Cells are treated with a serial dilution of the test GSM compound (typically in DMSO, with a final concentration kept below 0.5%) for a defined period (e.g., 5-24 hours).[4][15]

-

Sample Collection: After incubation, the conditioned media containing secreted Aβ peptides is collected.[5]

-

Aβ Quantification: The levels of Aβ42, Aβ40, and Aβ38 in the conditioned media are quantified using a multiplex immunoassay, such as the Meso Scale Discovery (MSD) electrochemiluminescence platform or sandwich ELISA.[7][13]

-

Data Analysis: The concentration of each Aβ peptide is plotted against the compound concentration. IC₅₀ (for Aβ42/Aβ40 reduction) and EC₅₀ (for Aβ38 elevation) values are calculated using non-linear regression analysis (e.g., using GraphPad Prism software).[7]

Notch-Sparing Selectivity Assay

This assay is crucial for confirming that a GSM does not inhibit the processing of Notch, which is the key safety differentiator from GSIs.

Objective: To measure the effect of a GSM on γ-secretase-mediated cleavage of a Notch substrate.

Methodology:

-

Assay System: A cell line that allows for easy measurement of Notch cleavage is used. One approach uses HEK293 cells stably transfected with a construct encoding an extracellularly truncated human Notch1 receptor (NΔE) linked to a luciferase reporter gene.[16][17] Cleavage by γ-secretase releases the intracellular domain, which activates luciferase expression.

-

Compound Treatment: The cells are treated with the test GSM at various concentrations, alongside a known GSI (e.g., DAPT) as a positive control for inhibition.[16]

-

Signal Measurement: After incubation (e.g., 24 hours), a luciferase assay reagent is added, and the resulting luminescence is measured.[16]

-

Data Analysis: The luminescence signal is normalized to vehicle-treated cells. A potent GSM should show no significant reduction in the luciferase signal, even at high concentrations, while the GSI control should show potent, dose-dependent inhibition.[13][16]

In Vivo Efficacy Study in a Transgenic Mouse Model

This experiment validates the in vitro findings by assessing the compound's ability to modulate Aβ levels in the brain of a living animal.

Objective: To determine the dose- and time-dependent effects of an orally administered GSM on Aβ levels in the plasma, cerebrospinal fluid (CSF), and brain of an AD transgenic mouse model.

Methodology:

-

Animal Model: An AD transgenic mouse model, such as the APPSw/PS1dE9 or Ts65Dn mouse, is used. Wild-type C57BL/6 mice can also be used for initial pharmacokinetic/pharmacodynamic (PK/PD) studies.[4][10][13]

-

Compound Administration: The GSM is administered to the mice, typically via oral gavage or formulated in their chow, at various doses (e.g., 5, 10, 25 mg/kg).[10][13] Studies can be acute (single dose with multiple time points for collection) or chronic (daily dosing for several days or weeks).[13]

-

Sample Collection: At specified time points post-dosing, animals are euthanized. Blood is collected for plasma separation, and the brain is harvested. For some studies, CSF may also be collected.[13][18]

-

Tissue Processing: Brain hemispheres are homogenized for subsequent analysis of Aβ levels.[4]

-

Aβ Quantification: Aβ42 and Aβ40 levels in plasma, brain homogenates, and CSF are measured using sensitive immunoassays (ELISA or MSD).[4][13]

-

Data Analysis: Aβ levels in treated groups are compared to the vehicle-treated control group to determine the percentage reduction. The results establish the in vivo efficacy and help define the PK/PD relationship.

Conclusion and Future Perspectives

The development of γ-secretase modulators represents a highly refined and promising strategy for an Alzheimer's disease therapeutic. The progression from first-generation NSAID-derivatives to potent, second-generation heterocyclic compounds demonstrates a maturing understanding of the SAR for this target. Key insights into the importance of specific scaffolds like pyridazines and aryl imidazoles, along with the impact of stereochemistry and specific substitutions, have enabled the design of molecules with low nanomolar potency and favorable drug-like properties.[1][7]

The ideal GSM combines several key characteristics, as outlined below.

Future research will continue to leverage structural biology, including cryo-electron microscopy, to better understand the precise binding interactions between GSMs and the γ-secretase complex.[3] This knowledge will facilitate more rational, structure-based drug design. The continued refinement of SAR will focus on optimizing not only potency but also pharmacokinetic parameters to ensure adequate target engagement in the central nervous system. With several potent and selective GSMs advancing in preclinical and clinical development, this therapeutic class holds significant promise to one day provide a safe and effective disease-modifying treatment for Alzheimer's disease.

References

- 1. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SAR investigations on a novel class of gamma-secretase modulators based on a unique scaffold - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 4. Modulation of APP Expression Reduces Aβ Deposition in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Understanding the Modulatory Role of E2012 on the γ-Secretase-Substrate Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of aryl aminothiazole γ-secretase modulators with novel effects on amyloid β-peptide production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. curealz.org [curealz.org]

- 12. Orally bioavailable and brain-penetrant pyridazine and pyridine-derived γ-secretase modulators reduced amyloidogenic Aβ peptides in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Treatment with an Amyloid-β Antibody Ameliorates Plaque Load, Learning Deficits, and Hippocampal Long-Term Potentiation in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Gamma-Secretase Modulators in Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of gamma-secretase modulators (GSMs) in the context of Alzheimer's disease (AD). It provides a comprehensive overview of their mechanism of action, a summary of key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for professionals engaged in AD research and drug development.

Introduction: The Rationale for Targeting Gamma-Secretase

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, which form senile plaques, a key pathological hallmark of the disease.[1][2] These Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex.[1][3] The γ-secretase complex is responsible for the final cleavage of the C-terminal fragment of APP (APP-CTF), producing Aβ peptides of varying lengths, most notably Aβ40 and the more aggregation-prone and neurotoxic Aβ42.[3][4]

Initial therapeutic strategies focused on inhibiting γ-secretase activity altogether with γ-secretase inhibitors (GSIs). However, this approach proved to be problematic due to severe side effects.[2][4] The γ-secretase complex is a promiscuous enzyme with numerous substrates, including the Notch receptor, which is crucial for normal cell signaling and development.[5][6] Inhibition of Notch signaling by GSIs led to significant toxicity, including cognitive worsening, effectively halting their clinical development.[2][4]

This challenge paved the way for the development of a more nuanced approach: γ-secretase modulators (GSMs). Unlike GSIs, GSMs do not inhibit the overall activity of the γ-secretase complex. Instead, they allosterically modulate its function, shifting the cleavage of APP-CTF to favor the production of shorter, less amyloidogenic Aβ species, such as Aβ37 and Aβ38, at the expense of the highly pathogenic Aβ42.[1][4][7] This selective modulation of Aβ production, while sparing Notch processing, makes GSMs a highly promising therapeutic strategy for Alzheimer's disease.[4]

Mechanism of Action of Gamma-Secretase Modulators

GSMs are broadly categorized into two generations. First-generation GSMs were primarily derived from non-steroidal anti-inflammatory drugs (NSAIDs) and were suggested to target APP. Second-generation GSMs, which are more potent and have better pharmacological properties, appear to directly target the γ-secretase complex.[5] These second-generation GSMs have demonstrated superior activity and safety profiles in preclinical studies.

The precise molecular mechanism by which GSMs modulate γ-secretase activity is still under investigation, but it is understood to involve an allosteric binding site on the γ-secretase complex. This binding induces a conformational change in the enzyme, altering its processivity and shifting the final cleavage event to produce shorter Aβ peptides.[8]

Signaling Pathways

The processing of APP and the mechanism of action of GSMs can be visualized through the following signaling pathway diagrams.

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Caption: Mechanism of Action of a Gamma-Secretase Modulator.

Quantitative Data on GSM Efficacy

The following tables summarize key quantitative data from preclinical studies of various GSMs, highlighting their potency and selectivity in modulating Aβ peptide production.

Table 1: In Vitro Efficacy of Selected Gamma-Secretase Modulators

| Compound | Cell Line | IC50 Aβ42 (nM) | EC50 Aβ38 (nM) | IC50 Aβ40 (nM) | Reference |

| Compound 49 | SHSY5Y-APP | 30 ± 6 | 305 ± 54 | 104 ± 4 | [9] |

| Compound 46 | SHSY5Y-APP | 121 ± 9 | 131 ± 11 | > 1000 | [9] |

| SGSM-36 | 7PA2 | 106.10 | 90.94 | 214.50 | [10] |

| EVP-0015962 | H4-APP751 | 67 | 33 | > 3000 | [3] |

| Aminothiazole GSMs (Series A) | - | Low nanomolar | - | - | [11] |

| GSM-2 | H4-APP695 | - | - | - | [12] |

| BPN-15606 | - | - | - | - | [13] |

Table 2: In Vivo Efficacy of Selected Gamma-Secretase Modulators in Tg2576 Mice

| Compound | Dose | Duration | Brain Aβ42 Reduction (%) | Brain Aβ40 Reduction (%) | Reference |

| Potent Aminothiazole GSM | Dose-responsive | Daily | Significant | Significant | [1] |

| EVP-0015962 | 30 mg/kg | Chronic | Significant | Significant | [3] |

| Potent GSM | 5 mg/kg (oral) | 4 hours | 25 | 37 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of GSMs.

Cell-Based High-Throughput Screening Assay for GSMs

This protocol describes a general workflow for a cell-based high-throughput screen to identify novel GSMs.

Objective: To identify compounds that selectively reduce Aβ42 production while increasing Aβ38 production without affecting cell viability.

Materials:

-

H4 human neuroglioma cells stably overexpressing human APP751 (H4-APP751).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and selection antibiotics.

-

Compound library dissolved in DMSO.

-

Aβ42, Aβ40, and Aβ38 ELISA kits.

-

Cell viability assay kit (e.g., MTS or CellTiter-Glo).

-

96-well or 384-well cell culture plates.

-

Automated liquid handling systems.

-

Plate reader for absorbance and luminescence.

Workflow Diagram:

Caption: High-Throughput Screening Workflow for Gamma-Secretase Modulators.

Detailed Protocol:

-

Cell Plating: Seed H4-APP751 cells into 96-well or 384-well plates at a density that allows for logarithmic growth during the assay period.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Addition: Using an automated liquid handler, add compounds from the library to the cell plates at a range of concentrations. Include vehicle (DMSO) and positive control (a known GSM) wells.

-

Incubation with Compounds: Incubate the cells with the compounds for 24 to 48 hours.

-

Media Collection: Carefully collect the conditioned media from each well for Aβ analysis.

-

Cell Viability Assay: Perform a cell viability assay on the remaining cells in the plate according to the manufacturer's instructions.

-

Aβ ELISA: Measure the concentrations of Aβ42, Aβ40, and Aβ38 in the collected conditioned media using specific ELISA kits.

-

Data Analysis:

-

Normalize the Aβ concentrations to the cell viability data to exclude cytotoxic compounds.

-

Generate dose-response curves for each compound and calculate the IC50 for Aβ42 reduction and the EC50 for Aβ38 induction.

-

Identify "hits" as compounds that selectively reduce Aβ42 levels with a concomitant increase in Aβ38 levels, without significantly affecting Aβ40 levels or cell viability.

-

-

Hit Validation: Confirmed hits are then subjected to secondary assays for further characterization, including selectivity against Notch processing and in vivo efficacy studies.

Aβ ELISA Protocol for Mouse Brain Homogenates

This protocol details the steps for quantifying Aβ levels in brain tissue from transgenic mouse models of AD.[14][15][16]

Objective: To measure the levels of soluble and insoluble Aβ40 and Aβ42 in mouse brain tissue.

Materials:

-

Frozen mouse brain hemispheres.

-

Tissue homogenization buffer (e.g., TBS with protease inhibitors).

-

High-speed refrigerated centrifuge.

-

Guanidine-HCl or formic acid for extraction of insoluble Aβ.

-

Neutralization buffer (e.g., Tris-HCl).

-

Aβ40 and Aβ42 ELISA kits.

-

Protein concentration assay kit (e.g., BCA).

Protocol:

-

Tissue Homogenization (Soluble Fraction):

-

Weigh the frozen brain tissue.

-

Add 10 volumes of ice-cold homogenization buffer per gram of tissue.

-

Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is achieved.

-

Centrifuge the homogenate at a high speed (e.g., 100,000 x g) for 1 hour at 4°C.

-

Carefully collect the supernatant, which contains the soluble Aβ fraction.

-

-

Extraction of Insoluble Aβ:

-

Resuspend the pellet from the previous step in a strong denaturant like 5M Guanidine-HCl or 70% formic acid.

-

Sonicate the suspension to further break down aggregates.

-

Incubate at room temperature for 1 hour with gentle rocking.

-

Centrifuge at high speed to pellet any remaining debris.

-

Collect the supernatant containing the solubilized insoluble Aβ.

-

-

Neutralization (for formic acid extraction):

-

Neutralize the formic acid extract with a neutralization buffer to a pH of approximately 7.0-8.0.

-

-

Protein Concentration Measurement:

-

Determine the total protein concentration in both the soluble and insoluble fractions using a BCA assay.

-

-

Aβ ELISA:

-

Dilute the brain homogenate samples to fall within the linear range of the ELISA kit.

-

Perform the Aβ40 and Aβ42 ELISAs according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the concentration of Aβ40 and Aβ42 in each sample based on the standard curve.

-

Normalize the Aβ levels to the total protein concentration of the respective fraction.

-

Express the results as pg of Aβ per mg of total protein.

-

In Vivo Efficacy Study in Tg2576 Mice

This protocol outlines a typical study design to evaluate the in vivo efficacy of a GSM in the Tg2576 mouse model of Alzheimer's disease.[5][17][18]

Objective: To determine the effect of a GSM on brain Aβ levels and amyloid plaque pathology in Tg2576 mice.

Animals:

-

Tg2576 transgenic mice, which overexpress a mutant form of human APP (APPK670/671L).

-

Age-matched wild-type littermates as controls.

Study Design:

-

Acclimatization: Acclimate the mice to the housing conditions for at least one week before the start of the experiment.

-

Grouping: Randomly assign the Tg2576 mice to different treatment groups (e.g., vehicle control, low-dose GSM, high-dose GSM). Include a group of wild-type mice receiving the vehicle as a non-transgenic control.

-

Dosing: Administer the GSM or vehicle to the mice daily via oral gavage for a predetermined period (e.g., 1 to 6 months). The dosing volume should be based on the body weight of each mouse.

-

Monitoring: Monitor the animals daily for any signs of toxicity, such as changes in body weight, behavior, or overall health.

-

Behavioral Testing (Optional): Conduct behavioral tests, such as the Morris water maze or contextual fear conditioning, to assess cognitive function before and after the treatment period.

-

Sample Collection: At the end of the treatment period, euthanize the mice and collect blood and brain tissue.

-

Biochemical Analysis:

-

Measure Aβ40 and Aβ42 levels in plasma and brain homogenates (soluble and insoluble fractions) using ELISA as described in Protocol 4.2.

-

-

Histopathological Analysis:

-

Perform immunohistochemistry on brain sections using antibodies against Aβ to visualize and quantify amyloid plaque deposition.

-

-

Data Analysis:

-

Statistically compare the Aβ levels and plaque burden between the different treatment groups.

-

Conclusion and Future Directions

Gamma-secretase modulators represent a highly promising and mechanistically sound therapeutic approach for Alzheimer's disease. By selectively targeting the production of the pathogenic Aβ42 peptide without the debilitating side effects associated with direct γ-secretase inhibition, GSMs offer a safer and more targeted strategy. The quantitative data from preclinical studies are encouraging, demonstrating the potential of these compounds to significantly reduce the amyloid burden.

The experimental protocols provided in this guide offer a framework for the continued investigation and development of novel GSMs. Future research should focus on:

-

Optimizing the pharmacological properties of GSMs: Improving brain penetrance, oral bioavailability, and metabolic stability will be crucial for clinical success.

-

Long-term efficacy and safety studies: Chronic administration studies in relevant animal models are necessary to fully understand the long-term effects of GSMs on disease progression and potential off-target effects.

-

Clinical Trials: Ultimately, well-designed clinical trials in individuals with early-stage Alzheimer's disease will be essential to validate the therapeutic potential of GSMs in humans.[2][4]

The continued exploration of gamma-secretase modulation holds great promise for the development of a disease-modifying therapy for Alzheimer's disease, offering hope to millions of patients and their families worldwide.

References

- 1. Modulation of gamma-secretase reduces beta-amyloid deposition in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gamma‐secretase modulation: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

- 9. Soluble γ-Secretase Modulators Selectively Inhibit the Production of the 42-Amino Acid Amyloid β Peptide Variant and Augment the Production of Multiple Carboxy-Truncated Amyloid β Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental colitis in young Tg2576 mice accelerates the onset of an Alzheimer’s-like clinical phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

- 15. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. criver.com [criver.com]

- 18. alzforum.org [alzforum.org]

An In-depth Technical Guide to γ-Secretase Modulator 3 and its Interaction with the Notch Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate balance of cellular signaling pathways is paramount for normal physiological function, and its dysregulation is a hallmark of numerous diseases. The Notch signaling pathway, a highly conserved cell-to-cell communication system, plays a critical role in cell fate determination, proliferation, and differentiation.[1] Central to the activation of this pathway is the proteolytic cleavage of the Notch receptor by the γ-secretase complex, an intramembrane aspartyl protease. This cleavage releases the Notch Intracellular Domain (NICD), which translocates to the nucleus to act as a transcriptional co-activator.